
2,5-Difluoro-4-(1-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2nd and 5th positions, and a hydroxyethyl group is attached at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(1-hydroxyethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorophenol.
Alkylation: The 2,5-difluorophenol undergoes alkylation with an appropriate ethylating agent, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group at the 4th position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Difluoro-4-(1-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the hydroxyethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,5-difluoro-4-(1-carboxyethyl)phenol.
Reduction: Formation of 2,5-difluoro-4-(1-ethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-4-(1-hydroxyethyl)phenol depends on its application:
Biological Systems: It may interact with enzymes or receptors, affecting metabolic pathways or cellular processes.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorophenol: Similar structure but with fluorine atoms at the 2nd and 4th positions.
2,5-Difluorophenol: Lacks the hydroxyethyl group.
4-(1-Hydroxyethyl)phenol: Lacks the fluorine atoms.
Uniqueness
2,5-Difluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both fluorine atoms and the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H8F2O2 |
|---|---|
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
2,5-difluoro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-4,11-12H,1H3 |
InChI-Schlüssel |
RDUBIOATUJZXDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1F)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


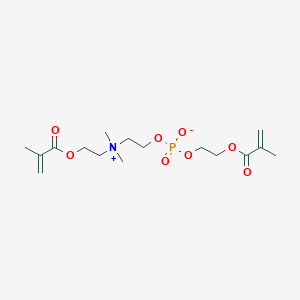
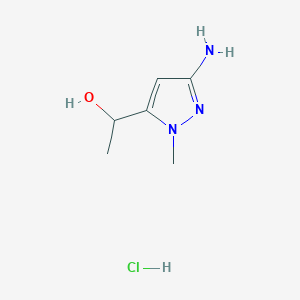
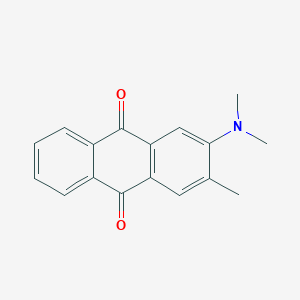

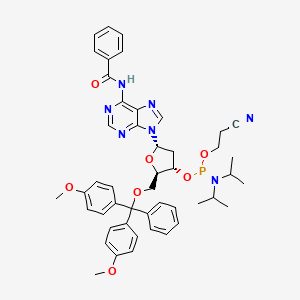
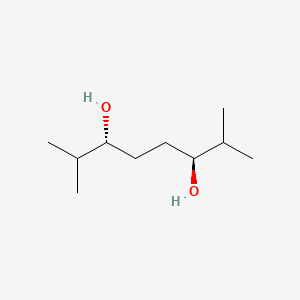
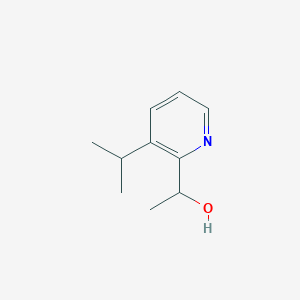
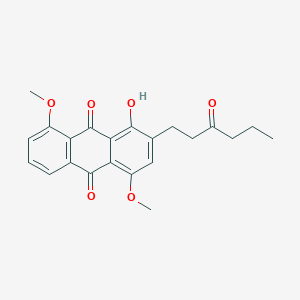

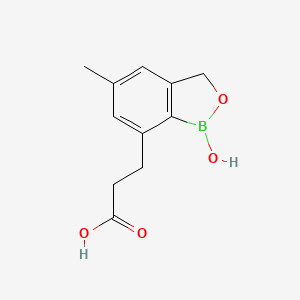
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
